Cas no 62615-01-4 (Phenanthridine, 6-butyl-1,2,3,4,7,8,9,10-octahydro-)

Phenanthridine, 6-butyl-1,2,3,4,7,8,9,10-octahydro- structure
62615-01-4 structure
Product Name:Phenanthridine, 6-butyl-1,2,3,4,7,8,9,10-octahydro-
CAS No:62615-01-4
MF:C17H25N
MW:243.38710474968
CID:438158
PubChem ID:11694426
Update Time:2025-04-19

Phenanthridine, 6-butyl-1,2,3,4,7,8,9,10-octahydro- Chemical and Physical Properties

Names and Identifiers

    • Phenanthridine, 6-butyl-1,2,3,4,7,8,9,10-octahydro-
    • 6-butyl-1,2,3,4,7,8,9,10-octahydrophenanthridine
    • 62615-01-4
    • DTXSID30470737
    • SCHEMBL12507663
    • Inchi: 1S/C17H25N/c1-2-3-11-16-14-9-5-4-8-13(14)15-10-6-7-12-17(15)18-16/h2-12H2,1H3
    • InChI Key: QGSGSMKOJCDOIZ-UHFFFAOYSA-N
    • SMILES: N1C(CCCC)=C2CCCCC2=C2C=1CCCC2

Computed Properties

  • Exact Mass: 243.19885
  • Monoisotopic Mass: 243.198699802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89

Phenanthridine, 6-butyl-1,2,3,4,7,8,9,10-octahydro- Related Literature

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